Bassianin Exhibits 1.6-Fold Stronger Mg2+-ATPase Inhibition than Tenellin at Equivalent Concentration
Bassianin demonstrates superior inhibition of Mg2+-dependent ATPase activity in equine erythrocyte ghosts relative to its structural homolog tenellin. At 200 µg/mL, bassianin achieved 81% inhibition of Mg2+-ATPase, compared to tenellin's 51% inhibition under identical assay conditions [1]. The compounds share the same 1,4-dihydroxy-5-(p-hydroxyphenyl)-2(1H)-pyridinone core but differ in polyketide chain length, establishing that the extended C23 side chain of bassianin enhances membrane-ATPase interaction.
| Evidence Dimension | Inhibition of Mg2+-ATPase activity |
|---|---|
| Target Compound Data | 81% inhibition at 200 µg/mL |
| Comparator Or Baseline | Tenellin: 51% inhibition at 200 µg/mL |
| Quantified Difference | 1.59-fold higher inhibition (81% vs 51%) |
| Conditions | Equine erythrocyte ghosts; 200 µg/mL concentration; ATPase assay as per Jeffs & Khachatourians 1997 |
Why This Matters
Researchers studying cation-dependent membrane transport or seeking maximal Mg2+-ATPase inhibition for mechanistic studies should select bassianin over tenellin.
- [1] Jeffs, L. B.; Khachatourians, G. G. Toxic properties of Beauveria pigments on erythrocyte membranes. Toxicon 1997, 35 (8), 1351–1356. View Source
